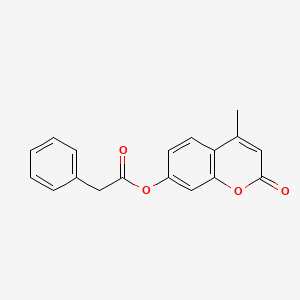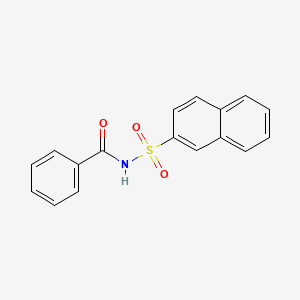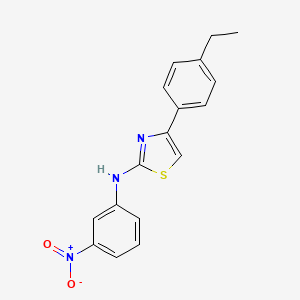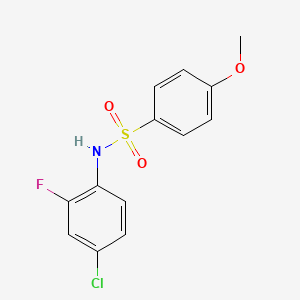
4-methyl-2-oxo-2H-chromen-7-yl phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-oxo-2H-chromen-7-yl phenylacetate, also known as coumarin-7-yl phenylacetate, is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a type of organic compounds that are widely distributed in nature and have various biological activities. Coumarin-7-yl phenylacetate has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl phenylacetatel phenylacetate is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various cellular signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. It has also been suggested that the compound interacts with cellular targets such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
Coumarin-7-yl phenylacetate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages and to reduce the level of reactive oxygen species (ROS) in cells. It has also been found to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase. Moreover, it has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin-7-yl phenylacetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high chemical stability. It also has a low toxicity and is not mutagenic or carcinogenic. However, it has some limitations such as its poor solubility in water and its tendency to form aggregates in solution. It also has a low bioavailability and may require the use of specialized delivery systems such as liposomes or nanoparticles to improve its efficacy.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-2-oxo-2H-chromen-7-yl phenylacetatel phenylacetate. One direction is to investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its interactions with cellular targets and signaling pathways using advanced techniques such as proteomics and transcriptomics. Moreover, the development of new synthetic methods and the design of novel derivatives based on 4-methyl-2-oxo-2H-chromen-7-yl phenylacetatel phenylacetate may lead to the discovery of more potent and selective compounds for scientific research.
Synthesemethoden
Coumarin-7-yl phenylacetate can be synthesized by the reaction of coumarin-7-carboxylic acid with phenylacetyl chloride in the presence of a catalyst such as dimethylaminopyridine (DMAP) and a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to the final product by the action of the catalyst and the base. The yield of the synthesis can be improved by optimizing the reaction conditions such as the temperature, the solvent, and the reaction time.
Wissenschaftliche Forschungsanwendungen
Coumarin-7-yl phenylacetate has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and molecular biology. It has been shown to have several biological activities such as anti-inflammatory, antioxidant, and anticancer activities. It has also been used as a fluorescent probe for the detection of metal ions and as a molecular scaffold for the design of new drugs.
Eigenschaften
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-12-9-17(19)22-16-11-14(7-8-15(12)16)21-18(20)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSVDLVFMGOMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5744969.png)
![5-[(4-isopropylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5744983.png)
![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5744990.png)
![N-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5744998.png)
![N-cyclopentyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5745001.png)

![N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5745024.png)
![2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5745030.png)
![1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5745031.png)

![2,2'-[(phenylsulfonyl)imino]diacetamide](/img/structure/B5745042.png)
![5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5745047.png)